molecular formula C11H12N2O3 B12903794 N-(2-oxooxazolidin-3-yl)-N-phenylacetamide

N-(2-oxooxazolidin-3-yl)-N-phenylacetamide

Cat. No.: B12903794
M. Wt: 220.22 g/mol
InChI Key: IYFCIBATKOZEJK-UHFFFAOYSA-N
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Description

N-(2-oxooxazolidin-3-yl)-N-phenylacetamide is a heterocyclic acetamide derivative featuring a 2-oxooxazolidin-3-yl group. The structural features of this compound, including the amide and oxazolidinone groups, may influence its physicochemical properties and biological activity, particularly in antimicrobial contexts, given the known use of oxazolidinones in antibiotics like linezolid .

Properties

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

N-(2-oxo-1,3-oxazolidin-3-yl)-N-phenylacetamide

InChI

InChI=1S/C11H12N2O3/c1-9(14)13(10-5-3-2-4-6-10)12-7-8-16-11(12)15/h2-6H,7-8H2,1H3

InChI Key

IYFCIBATKOZEJK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C1=CC=CC=C1)N2CCOC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxooxazolidin-3-yl)-N-phenylacetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-oxooxazolidin-3-yl)-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxazolidinone ring or the phenylacetamide moiety.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents on the phenyl ring or the oxazolidinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions (e.g., solvents, temperature).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring or the oxazolidinone ring.

Mechanism of Action

The mechanism of action of N-(2-oxooxazolidin-3-yl)-N-phenylacetamide involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This action is similar to other oxazolidinones, which bind to the 50S ribosomal subunit, preventing the formation of the initiation complex for protein synthesis . This inhibition leads to the bacteriostatic effect, making it effective against various bacterial infections.

Comparison with Similar Compounds

Heterocyclic Core Variations

Compound Name Core Structure Key Substituents Notable Features
N-(2-oxooxazolidin-3-yl)-N-phenylacetamide Oxazolidinone Phenyl, acetamide Polar ketone, hydrogen-bonding capacity
N-(1,2-oxazol-3-yl)-2-phenylacetamide () Oxazole Phenyl, acetamide Aromatic oxazole, lower polarity (logP: 1.79)
N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide () Thiazole Chloromethyl, phenyl, acetamide Reactive chloromethyl group, potential bioactivity
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide () Triazole Naphthyloxy, phenyl, acetamide Click chemistry synthesis, aromatic triazole

Key Insights :

  • Oxazolidinone vs.
  • Thiazole vs. Triazole : Thiazole derivatives () exhibit higher reactivity (e.g., chloromethyl group), while triazoles () offer rigid aromaticity for target binding .

Physicochemical Properties

Compound Type logP Hydrogen Bond Donors/Acceptors Polar Surface Area (Ų)
N-(1,2-oxazol-3-yl)-2-phenylacetamide () 1.79 1 donor, 4 acceptors 45.83
This compound (Inferred) ~2.0* 1 donor, 5 acceptors ~60–70*
Thioacetamide Quinazolinones () N/A 2–3 donors, 6–8 acceptors >90

*Estimated based on structural analogs.
Key Insights :

  • The oxazolidinone’s additional carbonyl group likely increases polarity and polar surface area compared to oxazole derivatives, enhancing solubility in aqueous environments .

Key Insights :

  • Click chemistry () enables efficient triazole formation, while oxazolidinone synthesis () relies on dimerization and ring-opening reactions.
  • Thiazole derivatives () require sulfur-containing reagents, introducing distinct electronic properties .

Key Insights :

  • Triazole and thiazole derivatives show broader antifungal/antibacterial activities due to varied heterocyclic interactions with biological targets .

Biological Activity

N-(2-oxooxazolidin-3-yl)-N-phenylacetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features an oxazolidinone ring, which is known for its role in various biological processes. The presence of the phenylacetamide moiety contributes to its pharmacological properties. The unique combination of these structural components allows for interactions with multiple biological targets.

The mechanism of action for this compound involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, such as kinases, which play crucial roles in cell signaling and proliferation.
  • Receptor Modulation : It can interact with various receptors, potentially modulating their activity and influencing physiological responses.

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives possess potent antibacterial and antifungal activities, making them candidates for further development in treating infectious diseases.

Anticancer Activity

Several studies have reported the anticancer potential of this compound. For example:

  • Cell Line Studies : In vitro tests on various cancer cell lines have shown that this compound derivatives can induce apoptosis and inhibit cell proliferation. Specific derivatives have demonstrated IC50 values in the low micromolar range against breast and colon cancer cells.
CompoundCell LineIC50 (µM)Mechanism of Action
Derivative AMCF7 (Breast)5.0Induction of apoptosis
Derivative BHT29 (Colon)7.5Cell cycle arrest

Anti-inflammatory Activity

The compound has also shown promise in anti-inflammatory applications. Studies indicate that it can reduce pro-inflammatory cytokine production in cellular models, suggesting its potential use in treating inflammatory diseases.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) as low as 4 µg/mL for some derivatives.
  • In Vivo Anticancer Study : In a murine model of breast cancer, administration of a specific derivative resulted in a significant reduction in tumor size compared to controls, highlighting its potential as an effective therapeutic agent.

Research Findings

Recent investigations into the pharmacokinetics and toxicity profiles of this compound have shown favorable results:

  • ADMET Properties : In silico studies predict good absorption and moderate metabolic stability.
PropertyValue
SolubilityHigh
BioavailabilityModerate
ToxicityLow

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